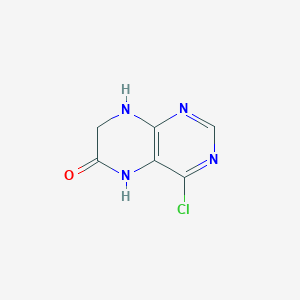

4-Chloro-7,8-dihydropteridin-6(5H)-one

Overview

Description

4-Chloro-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7,8-dihydropteridin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triaminopyrimidine with chloroacetic acid, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pterin derivatives.

Reduction: Reduction reactions can convert it to tetrahydropteridinone derivatives.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Pterin derivatives.

Reduction: Tetrahydropteridinone derivatives.

Substitution: Various substituted pteridinones depending on the nucleophile used.

Scientific Research Applications

4-Chloro-7,8-dihydropteridin-6(5H)-one has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex pteridine derivatives.

Biology: The compound is studied for its role in enzyme inhibition and as a potential modulator of metabolic pathways.

Medicine: Research explores its potential as a therapeutic agent, particularly in the context of antimicrobial and anticancer activities.

Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Chloro-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The chlorine atom at the 4-position enhances its binding affinity to these targets, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

- 2-Amino-4-chloro-7,8-dihydropteridin-6(5H)-one

- 4-Chloro-2,7,8-trihydropteridin-6(5H)-one

- 4-Chloro-7,8-dihydro-2-methylpteridin-6(5H)-one

Comparison: 4-Chloro-7,8-dihydropteridin-6(5H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 4-position. This structural feature distinguishes it from other pteridines and contributes to its distinct chemical reactivity and biological activity. The comparison highlights its potential for targeted applications in research and industry.

Biological Activity

4-Chloro-7,8-dihydropteridin-6(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 857225-57-1

- Molecular Formula : C_7H_6ClN_3O

- Molecular Weight : 185.59 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Hsp90 : This compound has been identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90), which plays a crucial role in protein folding and stability. Inhibition of Hsp90 can lead to the degradation of oncogenic proteins, thereby exerting anti-cancer effects .

- Kinase Inhibition : Research indicates that derivatives of dihydropteridinones can selectively inhibit kinases involved in cancer progression. For instance, structural modifications have led to compounds that show nanomolar potency against Her2 and other kinases without affecting a broad range of unrelated kinases .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways or direct effects on neuronal survival .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Studies

- Hsp90 Inhibition Study : A series of 7,8-dihydropteridin-6(5H)-ones were synthesized and evaluated for their ability to inhibit Hsp90. The most potent compounds demonstrated significant cytotoxicity against various human tumor cell lines, with IC50 values in the nanomolar range .

- Kinase Selectivity Profile : A study focused on the structure-activity relationship (SAR) of dihydropteridinones revealed that specific modifications could enhance selectivity for ALK and BRD4 kinases while minimizing off-target effects on other kinases . This selectivity is crucial for developing targeted cancer therapies.

- Neuroprotective Mechanisms : Research has indicated that certain pteridine derivatives might modulate neuroinflammatory responses, suggesting a potential role in treating neurodegenerative diseases. However, further studies are needed to establish these effects conclusively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Chloro-7,8-dihydropteridin-6(5H)-one and its derivatives?

- Methodological Answer : The compound can be synthesized via tandem nucleophilic aromatic substitution (SnAr)-amidation cyclization reactions. For example, a reaction between 4-chloropyrimidin-5-amine and amino acids under ZnCl₂ catalysis or acidic conditions (e.g., concentrated HCl in DMF) yields dihydropteridinones . Polymer-supported synthesis methods, such as solid-phase reactions, have also been employed to improve purity and scalability .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm the presence of the chloro group, dihydropteridinone ring protons, and substituent environments (e.g., methyl or cyclopentyl groups) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and purity .

- IR Spectroscopy : Identifies functional groups like carbonyl (C=O) and NH stretches .

Q. How can researchers design experiments to evaluate the antimicrobial efficacy of this compound?

- Methodological Answer : Use standardized antimicrobial assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. Prepare serial dilutions of the compound in DMSO or aqueous buffers, and measure inhibition zones or minimum inhibitory concentrations (MICs). The chloro substituent enhances activity by disrupting bacterial membranes or enzyme function .

Advanced Research Questions

Q. What strategies optimize the synthetic yield and enantiomeric purity of dihydropteridinone derivatives?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize variables like temperature, catalyst loading, and reaction time. For instance, DoE increased conversion rates from 26% to 74% in SnAr-amidation reactions while maintaining >98% enantiomeric purity via chiral catalysts (e.g., (S)-N-methylalanine) . Use chiral chromatography or crystallization for post-synthesis enantiomer separation.

Q. How can researchers address discrepancies in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from structural variations (e.g., cyclopentyl vs. isopentyl substituents) or assay conditions. Perform comparative structure-activity relationship (SAR) studies using analogs with systematic substituent changes (e.g., ’s derivatives). Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. What computational approaches aid in understanding the binding mechanisms of this compound to biological targets?

- Methodological Answer : Use molecular docking with crystallographic data (e.g., PDB entry 4i6b for Plk-2 inhibitors) to predict binding modes. Molecular dynamics simulations can assess stability of interactions (e.g., hydrogen bonding with residues within 3.7 Å of the ligand) . QSAR models may link substituent electronic properties (e.g., Cl logP) to activity .

Q. How does the introduction of different substituents affect the compound's pharmacological profile?

- Methodological Answer : Substituents alter solubility, target affinity, and metabolic stability. For example:

- Chloro groups : Enhance antimicrobial activity via electrophilic interactions .

- Cyclopentyl/isopentyl groups : Improve selectivity for kinase targets (e.g., Hsp90) by filling hydrophobic pockets .

- Amino or hydroxyl groups : Increase solubility but may reduce membrane permeability .

Q. What methodologies ensure scalability of synthesis while maintaining reaction efficiency?

- Methodological Answer : Scale-up strategies include:

- Flow chemistry : For continuous SnAr-amidation reactions, reducing side-product formation .

- Polymer-supported synthesis : Simplifies purification and reduces solvent waste (e.g., ’s 41–79% yields) .

- DoE-optimized batch processes : Maintain high yields (>95%) and enantiopurity during kilogram-scale production .

Q. Data Contradiction Analysis

- Example : Variability in antimicrobial activity may stem from differences in bacterial strains (e.g., E. coli vs. S. aureus) or chloro substitution patterns. Resolve via meta-analysis of MIC data across studies and structural alignment of active analogs .

Q. Methodological Resources

Properties

IUPAC Name |

4-chloro-7,8-dihydro-5H-pteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLVTUVCSHLNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857225-57-1 | |

| Record name | 4-chloro-5,6,7,8-tetrahydropteridin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.